

Application Notes and Protocols: (S)-Pyrrolidine-3-thiol in Organocatalysis

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Compound of Interest

Compound Name: (S)-Pyrrolidine-3-thiol

Cat. No.: B15278806

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To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of the scientific literature, it has been determined that there is a notable absence of published data regarding the specific application of **(S)-Pyrrolidine-3-thiol** as a primary organocatalyst in asymmetric reactions such as Michael additions or aldol reactions. The existing body of research on pyrrolidine-based organocatalysis predominantly focuses on derivatives functionalized at the 2-position, such as proline and its derivatives (e.g., diarylprolinol silyl ethers and prolinamides), or bifunctional catalysts where the pyrrolidine moiety is appended with other catalytic groups like thioureas or squaramides.

While the unique structural feature of a thiol group at the 3-position of the pyrrolidine ring presents an interesting motif for bifunctional catalysis—potentially engaging in both enamine/iminium catalysis via the secondary amine and hydrogen-bond activation or soft nucleophilicity via the thiol group—its catalytic efficacy has not been documented in readily accessible scientific literature.

Therefore, to provide a valuable and data-rich resource that aligns with the interest in pyrrolidine and sulfur-containing organocatalysts, this document will focus on a well-established and highly successful class of catalysts: Chiral Pyrrolidine-Thiourea Organocatalysts. These bifunctional catalysts incorporate the core pyrrolidine scaffold and a thiourea moiety, which acts as a powerful hydrogen-bond donor to activate electrophiles, mirroring one of the potential roles of the thiol group.

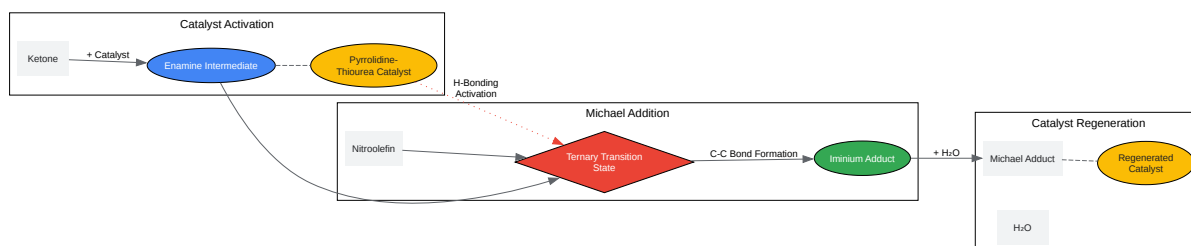
The following sections will provide detailed application notes, experimental protocols, and data for the use of these pyrrolidine-thiourea catalysts in asymmetric organocatalysis, reflecting the core requirements of your request.

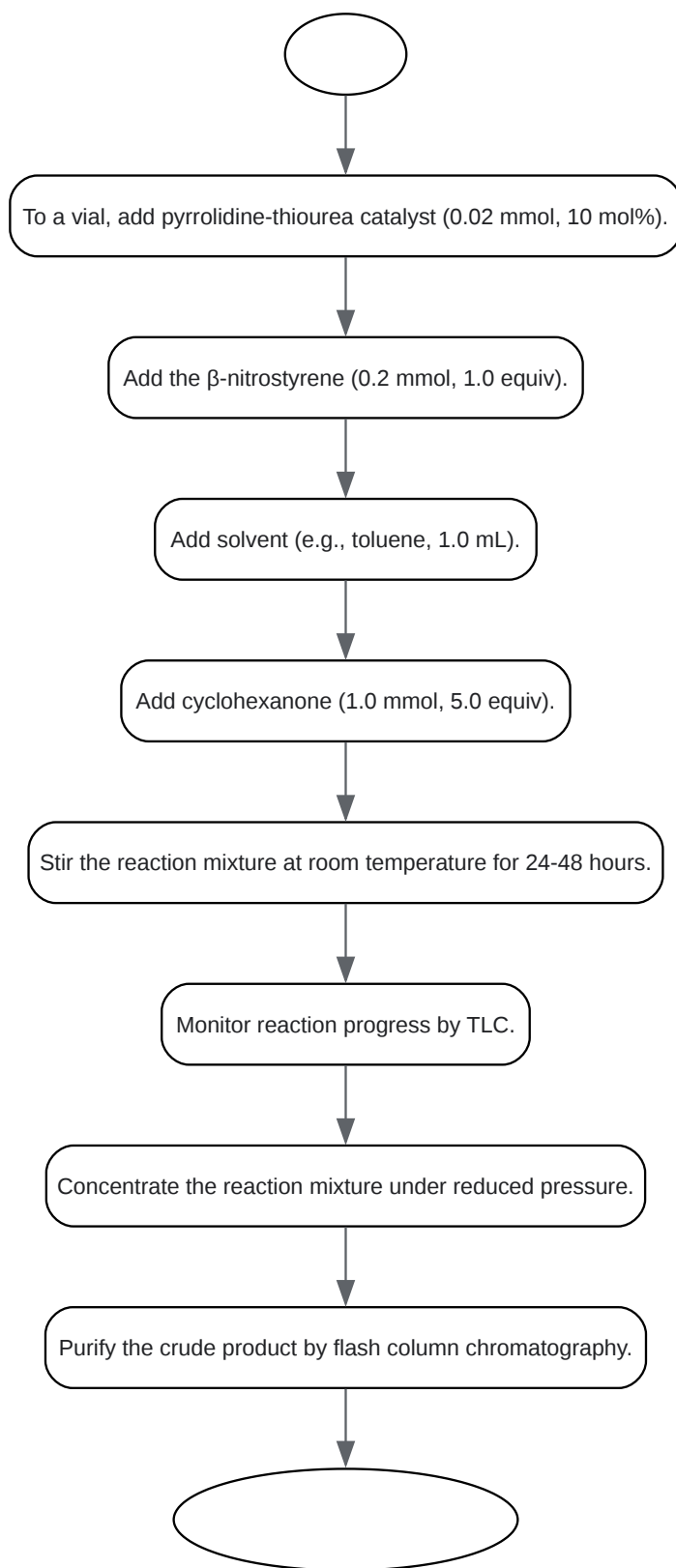
Application of Chiral Pyrrolidine-Thiourea Organocatalysts in Asymmetric Michael Additions

Chiral pyrrolidine-thiourea organocatalysts have emerged as a powerhouse in asymmetric synthesis, particularly in the conjugate addition of nucleophiles to α,β -unsaturated compounds (Michael addition). The dual-activation mechanism, where the pyrrolidine nitrogen activates the nucleophile (via enamine formation with ketones/aldehydes) and the thiourea moiety activates the electrophile (via hydrogen bonding), leads to high stereocontrol.

Mechanism of Action: Dual Activation

The general mechanism for the Michael addition of a ketone to a nitroolefin, catalyzed by a pyrrolidine-thiourea catalyst, is illustrated below.





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